molecular formula C8H14Cl2N2O B8219948 [(5-Methoxypyridin-3-yl)methyl](methyl)amine dihydrochloride

[(5-Methoxypyridin-3-yl)methyl](methyl)amine dihydrochloride

Cat. No.: B8219948
M. Wt: 225.11 g/mol
InChI Key: DQROROTVCMACBS-UHFFFAOYSA-N
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Description

(5-Methoxypyridin-3-yl)methylamine dihydrochloride is an organic compound with the molecular formula C8H12N2O·2HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxypyridin-3-yl)methylamine dihydrochloride typically involves the reaction of 5-methoxypyridine-3-carbaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 5-methoxypyridine-3-carbaldehyde and methylamine.

    Reaction Conditions: The reaction is usually conducted in a solvent such as methanol or ethanol, under reflux conditions.

    Product Isolation: The product is isolated by precipitation or crystallization, followed by purification steps such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of (5-Methoxypyridin-3-yl)methylamine dihydrochloride may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxypyridin-3-yl)methylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(5-Methoxypyridin-3-yl)methylamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Methoxypyridin-3-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

(5-Methoxypyridin-3-yl)methylamine dihydrochloride can be compared with other similar compounds, such as:

    (5-Methoxypyridin-2-yl)methylamine: This compound has a similar structure but differs in the position of the methoxy group.

    (5-Methylpyridin-3-yl)methylamine: This compound has a methyl group instead of a methoxy group.

    (5-Hydroxypyridin-3-yl)methylamine: This compound has a hydroxyl group instead of a methoxy group.

The uniqueness of (5-Methoxypyridin-3-yl)methylamine dihydrochloride lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Conclusion

(5-Methoxypyridin-3-yl)methylamine dihydrochloride is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its applications and mechanisms of action.

Properties

IUPAC Name

1-(5-methoxypyridin-3-yl)-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-9-4-7-3-8(11-2)6-10-5-7;;/h3,5-6,9H,4H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQROROTVCMACBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CN=C1)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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